1-(8-Methyl-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl)ethanone
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Overview
Description
1-(8-Methyl-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-dien-7-yl)ethanone is a complex organic compound with a unique spiro structure It contains multiple functional groups, including thia and triaza rings, which contribute to its distinctive chemical properties
Preparation Methods
The synthesis of 1-(8-Methyl-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-(8-Methyl-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(8-Methyl-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(8-Methyl-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to desired outcomes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(8-Methyl-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl)ethanone stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
1,3,5-Trisubstituted-1H-pyrazoles: Known for their fluorescence properties and applications in materials science.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.
Imidazole-containing compounds: Known for their antimicrobial potential.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C25H21N3OS2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-(8-methyl-2,4,9-triphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-dien-7-yl)ethanone |
InChI |
InChI=1S/C25H21N3OS2/c1-18-23(19(2)29)30-25(27(18)21-14-8-4-9-15-21)28(22-16-10-5-11-17-22)26-24(31-25)20-12-6-3-7-13-20/h3-17H,1-2H3 |
InChI Key |
FUJXZSHIILDOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C |
Origin of Product |
United States |
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